3-(3-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
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Description
3-(3-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H11BrN4O and its molecular weight is 367.206. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Applications
Compounds related to 3-(3-Bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole have been evaluated for their potential antimicrobial and antiviral activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising antibacterial activities (Hannoun et al., 2019). Similarly, research has indicated the synthesis of novel 1,3,4-oxadiazole derivatives with significant anti-inflammatory and analgesic properties, highlighting the chemical's versatility in developing new therapeutic agents (Husain & Ajmal, 2009).
Anticancer Properties
The compound and its derivatives have also been studied for their anticancer properties. A notable study discovered a series of 1,2,4-oxadiazole derivatives acting as apoptosis inducers and potential anticancer agents, with specific compounds showing activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have found utility in material science, particularly in organic electronics. Compounds containing 1,3,4-oxadiazole rings have been synthesized and characterized for their use as electron-transporting or hole-blocking materials in organic optoelectronic devices, demonstrating improved thermal stability and low orbital levels conducive to high-performance organic light-emitting diodes (OLEDs) (Shih et al., 2015).
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-13-8-4-7-12(9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-5-2-1-3-6-11/h1-9,14-15,19,21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSXVIVERVNICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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